molecular formula C12H15BrS B8617334 3-Bromophenyl cyclohexyl sulfide

3-Bromophenyl cyclohexyl sulfide

Cat. No. B8617334
M. Wt: 271.22 g/mol
InChI Key: RJUZJQIXSXPGFW-UHFFFAOYSA-N
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Patent
US07442839B2

Procedure details

To a stirred solution of 3-bromobenzenethiol (5.00 g) in DMF (100 ml) was added cyclohexyl bromide (4.31 g) and potassium carbonate (7.31 g). The mixture was stirred at room temperature under nitrogen for 18 h. The reaction mixture was partitioned between 2N HCl and EtOAC. The organic phase was washed with brine and dried (MgSO4). Filtration and removal of the solvent under reduced pressure gave the title compound (3.89 g). Tlc (silica) (4:1 cyclohexane-diethyl ether) Rf=0.90.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9]1(Br)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:9]1([S:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Name
Quantity
4.31 g
Type
reactant
Smiles
C1(CCCCC1)Br
Name
Quantity
7.31 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under nitrogen for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 2N HCl and EtOAC
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)SC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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